Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate
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Overview
Description
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate is an organogermanium compound that features a benzoate ester functional group This compound is of interest due to its unique chemical structure, which includes a germanium atom bonded to three methoxy groups and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate typically involves the reaction of 4-ethoxybenzoic acid with trimethoxygermane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the germanium-carbon bond. The reaction conditions often include a solvent like toluene and a temperature range of 80-100°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the germanium atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or amines in the presence of a base.
Major Products Formed
Oxidation: Germanium oxides and carboxylic acids.
Reduction: Alcohols and germanium hydrides.
Substitution: Halogermanes and aminogermanes.
Scientific Research Applications
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as germanium-containing polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The germanium atom can form stable complexes with biological molecules, potentially altering their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-ethoxybenzoate: Lacks the germanium atom, making it less versatile in terms of chemical reactivity.
Trimethoxygermane: Contains the germanium atom but lacks the benzoate ester group, limiting its applications in organic synthesis.
Ethyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group, affecting its chemical properties.
Uniqueness
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate is unique due to the presence of both the germanium atom and the benzoate ester group
Properties
CAS No. |
96131-85-0 |
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Molecular Formula |
C14H22GeO6 |
Molecular Weight |
358.95 g/mol |
IUPAC Name |
ethyl 4-ethoxy-2-trimethoxygermylbenzoate |
InChI |
InChI=1S/C14H22GeO6/c1-6-20-11-8-9-12(14(16)21-7-2)13(10-11)15(17-3,18-4)19-5/h8-10H,6-7H2,1-5H3 |
InChI Key |
GMIAABSQCNLMAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)OCC)[Ge](OC)(OC)OC |
Origin of Product |
United States |
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